![molecular formula C12H12ClN3O B1456950 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde CAS No. 1211443-55-8](/img/structure/B1456950.png)
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
Overview
Description
“2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde” is a chemical compound with the molecular weight of 249.7 . It is a solid substance stored under refrigeration .
Synthesis Analysis
A series of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized using a solvent-free microwave irradiation technique . This method is considered eco-friendly and efficient .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2
. This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the molecule. Chemical Reactions Analysis
The compound has been used as an intermediate in organic and pharmaceutical synthesis . It has been involved in the synthesis of ribociclib intermediates .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 249.7 . The compound is stored under refrigeration .Scientific Research Applications
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
This compound serves as a key intermediate in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. These derivatives are significant due to their presence in numerous bioactive compounds and natural products. A green and simple Cu-catalyzed method has been reported for the efficient synthesis of these derivatives, highlighting the compound’s importance in sustainable chemistry practices .
Anticancer Activity
Derivatives of this compound have shown promising results against the MCF-7 cell line for breast cancer activity. This is particularly notable as the MCF-7 cell line is a commonly used model for breast cancer research. The derivatives exhibit potential as therapeutic agents, with some showing better activity profiles than others .
Antibacterial Activity
Some synthesized derivatives of this compound have demonstrated potent antibacterial activity against various strains, including S. pneumoniae, B. cerus, and S. aureus. This suggests potential applications in developing new antibacterial agents .
Antioxidant Properties
The antioxidant capacity of certain derivatives has been evaluated using the DPPH assay method. One particular derivative showed high potential activity, indicating the compound’s role in synthesizing antioxidants .
Molecular Docking Studies
Molecular docking studies have revealed that these derivatives bind well to the active site of ER-alpha, a receptor implicated in breast cancer. The binding energies suggest that these compounds could be effective in modulating the receptor’s activity .
Pharmaceutical Synthesis Intermediates
The compound is also used as an intermediate in organic and pharmaceutical synthesis. Its role in the synthesis of ribociclib intermediates, a drug used in cancer therapy, underscores its importance in the pharmaceutical industry .
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXVKQLLJZHYTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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